molecular formula C24H24N4O4 B11232507 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11232507
M. Wt: 432.5 g/mol
InChI Key: ZOIBEFVIALGGER-UHFFFAOYSA-N
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Description

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxepin ring fused with a triazolopyrimidine core, and a dimethoxyphenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxepin Ring: This can be achieved through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate epoxide under acidic or basic conditions.

    Synthesis of the Triazolopyrimidine Core: This involves the condensation of a triazole derivative with a pyrimidine precursor, often under reflux conditions in the presence of a suitable catalyst.

    Coupling of the Side Chain: The final step involves the coupling of the dimethoxyphenyl ethyl side chain to the triazolopyrimidine core, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxepin or triazolopyrimidine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and cellular processes.

    Receptor Modulation: It may bind to specific receptors on cell surfaces, altering signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes, which could be useful in anticancer therapies.

Comparison with Similar Compounds

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

    Benzodioxepin Derivatives: These compounds share the benzodioxepin ring structure but differ in their side chains and functional groups, leading to variations in their chemical and biological properties.

    Triazolopyrimidine Derivatives: Compounds with the triazolopyrimidine core but different substituents may exhibit different pharmacological activities and applications.

    Dimethoxyphenyl Ethyl Derivatives: These compounds have the dimethoxyphenyl ethyl side chain but differ in their core structures, resulting in diverse chemical reactivity and biological effects.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H24N4O4/c1-29-19-7-4-16(14-21(19)30-2)5-9-23-26-24-25-11-10-18(28(24)27-23)17-6-8-20-22(15-17)32-13-3-12-31-20/h4,6-8,10-11,14-15H,3,5,9,12-13H2,1-2H3

InChI Key

ZOIBEFVIALGGER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC5=C(C=C4)OCCCO5)OC

Origin of Product

United States

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